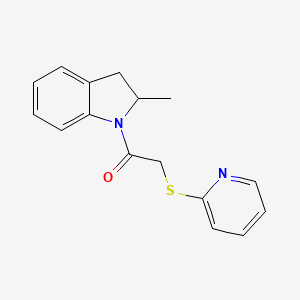

1-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-(pyridin-2-ylsulfanyl)ethanone

Description

Properties

IUPAC Name |

1-(2-methyl-2,3-dihydroindol-1-yl)-2-pyridin-2-ylsulfanylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2OS/c1-12-10-13-6-2-3-7-14(13)18(12)16(19)11-20-15-8-4-5-9-17-15/h2-9,12H,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIOYZIAAMQSKOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC=CC=C2N1C(=O)CSC3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-(pyridin-2-ylsulfanyl)ethanone typically involves the following steps:

Formation of the Indole Moiety: The indole structure can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

Attachment of the Pyridine Moiety: The pyridine ring can be introduced through nucleophilic substitution reactions, where a suitable pyridine derivative reacts with the indole compound.

Formation of the Ethanone Linkage: The ethanone linkage can be formed through acylation reactions, where an acyl chloride or anhydride reacts with the indole-pyridine intermediate.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-(pyridin-2-ylsulfanyl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine or indole rings.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Alcohols.

Substitution Products: Halogenated derivatives, substituted indoles or pyridines.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-(pyridin-2-ylsulfanyl)ethanone depends on its specific biological target. Generally, compounds with indole and pyridine structures can interact with various enzymes, receptors, or DNA, leading to modulation of biological pathways. The exact molecular targets and pathways would require detailed experimental studies.

Comparison with Similar Compounds

Unique Advantages of the Target Compound

- Balanced Reactivity : The pyridine-sulfanyl group offers a balance between nucleophilic reactivity (for drug-target interactions) and metabolic stability compared to sulfonyl derivatives .

- Structural Modularity : The dihydroindole core allows for easy substitution at the 2-methyl position, enabling SAR optimization .

Biological Activity

1-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-(pyridin-2-ylsulfanyl)ethanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C15H17N3OS

- Molecular Weight : 273.37 g/mol

- CAS Number : [Not specified in the search results]

Antimicrobial Activity

Research has indicated that derivatives of indole compounds, including those similar to 1-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-(pyridin-2-ylsulfanyl)ethanone, exhibit significant antimicrobial properties. In vitro studies have shown efficacy against various pathogens:

| Pathogen | Activity |

|---|---|

| Mycobacterium tuberculosis | Antitubercular |

| Staphylococcus aureus | Antibacterial |

| Candida albicans | Antifungal |

These findings suggest that the compound may share similar mechanisms of action with other indole derivatives known for their antimicrobial activities .

Antiviral Activity

Indole derivatives have been reported to possess antiviral properties, particularly against HIV and other viral pathogens. The structural components of 1-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-(pyridin-2-ylsulfanyl)ethanone may contribute to this activity through inhibition of viral replication or interference with viral entry into host cells .

Anticancer Activity

Several studies have highlighted the potential anticancer properties of indole-based compounds. For instance, certain indole derivatives have demonstrated cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung cancer) | < 10 |

| MCF7 (Breast cancer) | < 5 |

| HeLa (Cervical cancer) | < 15 |

The mechanisms underlying these effects often involve apoptosis induction and cell cycle arrest, which may also be applicable to the compound .

The biological activity of 1-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-(pyridin-2-ylsulfanyl)ethanone is likely mediated through several pathways:

- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit key enzymes involved in metabolic pathways crucial for pathogen survival and proliferation.

- Receptor Interaction : The compound may interact with specific cellular receptors that modulate immune responses or cellular growth.

- Oxidative Stress Induction : Inducing oxidative stress in target cells can lead to cell death, a common mechanism exploited by many anticancer agents.

Case Studies

A notable case study involved the synthesis and evaluation of various indole derivatives for their biological activities. One study synthesized a series of compounds based on the indole structure and tested them against multiple bacterial strains and cancer cell lines. Results indicated that modifications in the side chains significantly affected both antimicrobial and anticancer potency .

Q & A

Synthesis and Characterization

Basic Question: Q. What are the optimal conditions for synthesizing 1-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-(pyridin-2-ylsulfanyl)ethanone? The synthesis typically involves multi-step organic reactions, including nucleophilic substitution and condensation. Key steps include:

- Indole alkylation : Reacting 2-methylindoline with a halogenated acetylating agent under inert atmosphere (e.g., N₂) to form the indole-acetyl intermediate.

- Thioether formation : Introducing the pyridinylsulfanyl group via a nucleophilic substitution reaction using 2-mercaptopyridine in solvents like DMF or toluene at 60–80°C.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to achieve >95% purity .

Advanced Question: Q. How can researchers resolve low yield in the final thioether coupling step? Low yields often arise from competing side reactions or incomplete activation of the thiol group. Strategies include:

- Activating agents : Use DCC (dicyclohexylcarbodiimide) or EDCI to enhance coupling efficiency.

- Temperature control : Maintain reaction at 70°C to balance reactivity and stability of intermediates.

- Analytical monitoring : Track reaction progress via TLC or HPLC-MS to identify byproducts (e.g., disulfide formation) .

Structural Confirmation

Basic Question: Q. What analytical methods are critical for confirming the structure of this compound?

- NMR spectroscopy : ¹H and ¹³C NMR to verify indole and pyridinylsulfanyl moieties (e.g., indole NH at δ 8.2–8.5 ppm, pyridine protons at δ 7.5–8.5 ppm).

- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (C₁₆H₁₆N₂OS, calculated 284.10 g/mol).

- X-ray crystallography : Single-crystal analysis for absolute stereochemical confirmation (if crystallizable) .

Advanced Question: Q. How to address conflicting spectroscopic data during structural elucidation?

- Cross-validation : Compare experimental NMR shifts with DFT-calculated chemical shifts for hypothetical tautomers or stereoisomers.

- Dynamic NMR : Resolve conformational equilibria (e.g., indole ring puckering) by variable-temperature NMR.

- Crystallography : Use SHELXL for refining crystal structures, especially if twinning or disorder is observed .

Biological Activity Studies

Basic Question: Q. What methodologies are used to assess the compound’s antimicrobial activity?

- MIC assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines).

- Enzyme inhibition : Screen against bacterial enzymes (e.g., dihydrofolate reductase) via fluorometric or colorimetric assays.

- Cytotoxicity : MTT assay on mammalian cell lines (e.g., HEK293) to evaluate selectivity .

Advanced Question: Q. How to reconcile discrepancies in IC₅₀ values across enzymatic inhibition studies?

- Assay standardization : Control for variables like enzyme concentration (e.g., 0.1–1.0 nM), buffer pH (7.4 vs. 8.0), and cofactor availability (e.g., Mg²⁺).

- Purity checks : Use HPLC-UV (λ = 254 nm) to detect impurities (>98% purity required for reproducible results).

- Allosteric effects : Perform kinetic assays (e.g., Lineweaver-Burk plots) to identify non-competitive inhibition mechanisms .

Safety and Handling

Basic Question: Q. What are the key toxicity profiles and handling precautions for this compound?

- Acute toxicity : Oral LD₅₀ > 500 mg/kg (rat), with H302 (harmful if swallowed) and H315/H319 (skin/eye irritation).

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hood for weighing and synthesis steps.

- Storage : Keep in amber vials at –20°C under inert gas to prevent oxidation .

Advanced Question: Q. How to mitigate inhalation risks during scale-up synthesis?

- Engineering controls : Install local exhaust ventilation (LEV) systems to capture aerosolized particles.

- Respiratory protection : Use NIOSH-approved N95 masks if airborne concentrations exceed 1 mg/m³.

- Emergency protocols : Train staff on first-aid measures (e.g., saline eye irrigation, activated charcoal for ingestion) .

Enzyme Inhibition Mechanisms

Advanced Question: Q. How to design assays targeting thiol-dependent enzymes (e.g., thioredoxin reductase)?

- Substrate competition : Use DTNB (Ellman’s reagent) to quantify free thiol groups pre- and post-inhibition.

- Redox cycling assays : Monitor NADPH oxidation at 340 nm to assess enzyme activity.

- Docking studies : Perform molecular docking (AutoDock Vina) to predict binding poses of the pyridinylsulfanyl group in enzyme active sites .

Crystallography and Computational Modeling

Advanced Question: Q. What crystallographic techniques are recommended for solving the compound’s crystal structure?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.